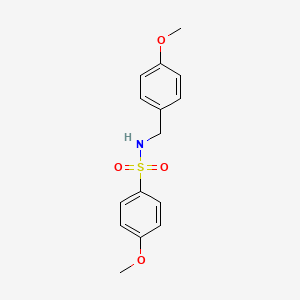![molecular formula C17H19F2NO2 B5689098 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione, also known as DFD-01, is a novel synthetic compound that has shown promising results in scientific research.
Wirkmechanismus
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis. Additionally, 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In addition, 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione in lab experiments. One of the main limitations is that it has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has shown promising results in scientific research, and there are several future directions for its development. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione in humans.
Conclusion:
In conclusion, 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione is a novel synthetic compound that has shown promising results in scientific research. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways. While there are some limitations to using 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione in lab experiments, it has several advantages and potential future directions for its development.
Synthesemethoden
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione is synthesized through a multi-step process that involves the reaction of 2,3-difluoro-4-methylbenzylamine with cyclohexanone to form the intermediate compound, which is then cyclized with phthalic anhydride to produce 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione. The synthesis method has been optimized to yield high purity and yield of 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione.
Wissenschaftliche Forschungsanwendungen
8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione has been tested in vitro and in vivo for its efficacy in inhibiting the growth of cancer cells, reducing inflammation, and preventing bacterial infections. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
8-[(2,3-difluoro-4-methylphenyl)methyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO2/c1-11-4-5-12(16(19)15(11)18)10-20-13(21)8-17(9-14(20)22)6-2-3-7-17/h4-5H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXUANIYYMCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN2C(=O)CC3(CCCC3)CC2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-Difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)
![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)
![rel-(3aR,6aR)-N-{[1-(3-fluorophenyl)cyclopentyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689057.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)


![2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5689085.png)

![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)

![5-[(4-bromobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5689121.png)
![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)